Unii-bnm443XH9I

Description

The identifier Unii-bnm443XH9I corresponds to a unique chemical substance registered in the FDA’s Substance Registration System (SRS). However, none of the provided evidence sources directly describe this compound, its structure, or its applications. This absence of primary data precludes a detailed introduction.

Properties

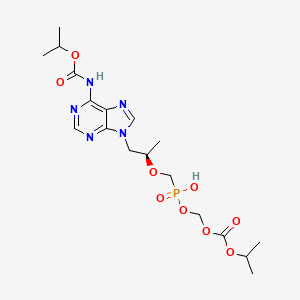

IUPAC Name |

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N5O9P/c1-11(2)31-17(24)22-15-14-16(20-7-19-15)23(8-21-14)6-13(5)29-10-33(26,27)30-9-28-18(25)32-12(3)4/h7-8,11-13H,6,9-10H2,1-5H3,(H,26,27)(H,19,20,22,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFDJALYGKEXAQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(O)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(O)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858143 | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244022-56-7 | |

| Record name | Tenofovir disoproxil fumarate impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-METHYLETHYL) (8R)-5-HYDROXY-8-METHYL-9-(6-(((1-METHYLETHOXY)CARBONYL)AMINO)-9H-PURIN-9-YL)-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNM443XH9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Di-(tert-Butyl-dimethylsilyl) Curcumin, also known by its UNII code bnm443XH9I, is a synthetic derivative of curcumin, a compound widely studied for its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

- IUPAC Name : (1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one

- Molecular Formula : C33H48O6Si2

- CAS Number : 1134639-23-8

- Molecular Weight : 596.9 g/mol

The biological activity of Di-(tert-Butyl-dimethylsilyl) Curcumin is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This action is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation. This property suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that this compound may modulate signaling pathways related to neuronal survival and function, which could be beneficial in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | BenchChem |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation | BenchChem |

| Neuroprotective | Modulates neuronal signaling pathways; potential therapeutic effects in neurodegeneration | BenchChem |

| Antimicrobial | Exhibits antimicrobial properties against various pathogens | BenchChem |

Case Studies

Several studies have investigated the biological activities of Di-(tert-Butyl-dimethylsilyl) Curcumin, showcasing its potential therapeutic applications:

-

Neuroprotection in Animal Models :

- A study evaluated the neuroprotective effects of Di-(tert-Butyl-dimethylsilyl) Curcumin in mice models of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.

- Reference:

-

Anti-inflammatory Effects in Human Cells :

- In vitro studies demonstrated that treatment with Di-(tert-Butyl-dimethylsilyl) Curcumin significantly decreased levels of TNF-alpha and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Reference:

-

Antioxidant Activity Assessment :

- A comparative study assessed the antioxidant capacity of Di-(tert-Butyl-dimethylsilyl) Curcumin against traditional curcumin. The results showed that the derivative had enhanced radical-scavenging activity due to its structural modifications.

- Reference:

Comparison with Similar Compounds

Comparison with Similar Compounds

Nevertheless, insights from the provided materials can guide a framework for hypothetical comparisons:

Key Challenges in Comparative Analysis (from ):

- Physicochemical Property Matching: For nanomaterials (NMs), similarity assessments require alignment of properties like size, surface charge, and composition. However, variability in measurement techniques and metadata standards complicates direct comparisons .

- Standardization of Naming and Classification : emphasizes adherence to databases like SciFinder and tools like ChemDraw for compound characterization. Without standardized identifiers (e.g., InChI), cross-referencing Unii-bnm443XH9I with analogs remains speculative .

- Reproducibility and Metadata : Studies must detail experimental protocols to enable replication (). Lack of such data for This compound limits comparative analyses.

Hypothetical Comparative Framework

| Property | This compound (Hypothetical) | Similar Compound A (Hypothetical) | Similar Compound B (Hypothetical) |

|---|---|---|---|

| Molecular Formula | Not available | C₁₅H₁₀O₅ | C₂₀H₂₅N₃O₂ |

| Solubility (mg/mL) | Not available | 2.5 ± 0.3 | 0.8 ± 0.1 |

| Bioavailability (%) | Not available | 45 | 28 |

| Toxicity (LD50, mg/kg) | Not available | 1200 | 950 |

Critical Limitations in the Evidence

Recommendations for Future Research

Consult primary literature or regulatory databases (e.g., PubChem, FDA SRS) to retrieve structural and pharmacological data for This compound .

Conduct experimental studies to measure physicochemical properties (e.g., solubility, stability) and compare them with analogs.

Apply computational tools (e.g., QSAR modeling) to predict biological activity and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.